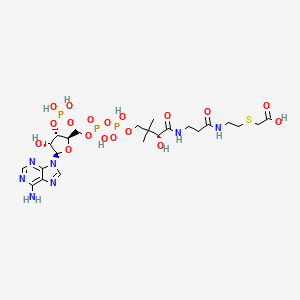

Carboxymethyl-CoA

Description

Properties

CAS No. |

79955-48-9 |

|---|---|

Molecular Formula |

C23H38N7O18P3S |

Molecular Weight |

825.6 g/mol |

IUPAC Name |

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetic acid |

InChI |

InChI=1S/C23H38N7O18P3S/c1-23(2,18(35)21(36)26-4-3-13(31)25-5-6-52-8-14(32)33)9-45-51(42,43)48-50(40,41)44-7-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,25,31)(H,26,36)(H,32,33)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39)/t12-,16-,17-,18+,22-/m1/s1 |

InChI Key |

OBUOSIHPWVNVJN-GRFIIANRSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)O)O |

Synonyms |

carboxymethyl-CoA carboxymethyl-coenzyme A coenzyme A, carboxymethyl- |

Origin of Product |

United States |

Foundational & Exploratory

The Biochemical Role of Carboxymethyl-CoA: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the biochemical significance of Carboxymethyl-Coenzyme A (CM-CoA), a pivotal molecule in metabolic research. Primarily recognized as a potent and specific inhibitor of citrate synthase, CM-CoA serves as an invaluable tool for scientists and drug development professionals investigating cellular metabolism and enzyme kinetics. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and illustrates its interaction within the broader context of the Krebs cycle.

Core Biochemical Function: Inhibition of Citrate Synthase

Carboxymethyl-CoA is structurally analogous to the enolic form of acetyl-CoA, the natural substrate for citrate synthase. This structural mimicry allows it to act as a powerful transition-state analog inhibitor of this key enzyme at the entry point of the tricarboxylic acid (TCA) cycle.[1] Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, a critical step in cellular respiration for most aerobic organisms.[2][3][4][5][6][7][8]

The inhibitory effect of CM-CoA on citrate synthase has been demonstrated in various organisms, including studies on the enzyme from pig heart and Escherichia coli.[9] Its high affinity for the enzyme, particularly in the presence of oxaloacetate, makes it a highly specific tool for studying the active site and reaction mechanism of citrate synthase.[1] While it has been identified as a metabolite in Brassica napus (rapeseed), its primary role in the broader scientific context is that of a synthetic inhibitor used in research settings.[10] There is currently no substantial evidence of its endogenous presence or a dedicated metabolic pathway in mammals.

Mechanism of Inhibition

This compound competitively inhibits citrate synthase with respect to acetyl-CoA. Its carboxyl group mimics the hydroxyl group of the enol intermediate of acetyl-CoA, allowing it to bind tightly to the active site of the enzyme. The formation of a ternary complex between citrate synthase, oxaloacetate, and CM-CoA is particularly stable, effectively blocking the catalytic activity of the enzyme.[1]

The interaction between this compound and citrate synthase provides a clear example of transition-state analog inhibition, a fundamental concept in enzymology and drug design.

Quantitative Data: Inhibition of Citrate Synthase

The potency of this compound as a citrate synthase inhibitor has been quantified through kinetic studies. The dissociation constants (Ks) provide a measure of the affinity of the inhibitor for the enzyme.

| Complex | Organism | Dissociation Constant (Ks) | Reference |

| Binary: Citrate Synthase - this compound | Pig Heart | 230 µM | [1] |

| Ternary: Citrate Synthase - Oxaloacetate - this compound | Pig Heart | 0.07 µM | [1] |

These values highlight the significantly increased affinity of this compound for citrate synthase in the presence of the co-substrate oxaloacetate, underscoring its mechanism as a transition-state analog.

Experimental Protocols: Citrate Synthase Inhibition Assay

The following protocol provides a detailed methodology for characterizing the inhibition of citrate synthase by this compound. This colorimetric assay is based on the reaction of the free thiol group of Coenzyme A (CoA-SH), released during the citrate synthase reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.[11][12][13]

Materials and Reagents

-

Purified citrate synthase enzyme

-

Acetyl-CoA

-

Oxaloacetate

-

This compound (inhibitor)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.1)

-

Spectrophotometer capable of reading at 412 nm

-

96-well microplate (optional, for high-throughput screening)

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of Tris-HCl buffer (e.g., 1 M, pH 8.1).

-

Prepare stock solutions of acetyl-CoA (e.g., 10 mM), oxaloacetate (e.g., 10 mM), and DTNB (e.g., 10 mM in buffer).

-

Prepare a stock solution of this compound in buffer and create a dilution series to test a range of inhibitor concentrations.

-

-

Reaction Mixture Preparation:

-

In a microcuvette or a well of a microplate, prepare the reaction mixture containing Tris-HCl buffer, DTNB, and acetyl-CoA at their final desired concentrations.

-

Add varying concentrations of this compound to different reaction mixtures. Include a control with no inhibitor.

-

Add the citrate synthase enzyme to the reaction mixture and incubate for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding oxaloacetate to the reaction mixture.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using the spectrophotometer. Record readings at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the initial velocity as a function of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the mode of inhibition and the inhibition constants (Ki), the experiment should be repeated at different concentrations of the substrate (acetyl-CoA), and the data can be analyzed using Lineweaver-Burk or Dixon plots.

-

Visualizations: Pathways and Workflows

Citrate Synthase Reaction and Inhibition by this compound

Caption: Inhibition of the citrate synthase reaction by this compound.

Experimental Workflow for Citrate Synthase Inhibition Assay

Caption: Workflow for the citrate synthase inhibition assay.

Role in Drug Development and Research

While this compound itself is not a therapeutic agent, its utility in research is significant. As a highly specific inhibitor of a key metabolic enzyme, it allows for:

-

Target Validation: Studying the effects of inhibiting citrate synthase on cellular metabolism and viability, which can help validate this enzyme as a potential drug target for various diseases, including cancer and metabolic disorders.

-

Active Site Elucidation: Probing the structure and function of the citrate synthase active site, aiding in the rational design of novel inhibitors.

-

Screening Assays: Serving as a positive control in high-throughput screening campaigns aimed at discovering new citrate synthase inhibitors.

References

- 1. Evidence from inhibitor studies for conformational changes of citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular respiration - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. jackwestin.com [jackwestin.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The binding of propionyl-CoA and this compound to Escherichia coli citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxymethyl-coenzyme A | C23H38N7O18P3S | CID 444878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sciencellonline.com [sciencellonline.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. 3hbiomedical.com [3hbiomedical.com]

Carboxymethyl-Coenzyme A: An In-depth Technical Guide

Abstract

Carboxymethyl-Coenzyme A (CM-CoA) is a fascinating molecule that occupies a unique space at the intersection of enzymology, chemical biology, and natural product metabolism. Initially synthesized and characterized as a powerful research tool, its subsequent discovery in nature has opened new avenues of investigation into its physiological roles. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of Carboxymethyl-CoA. It details its pivotal role as a transition state analog inhibitor of citrate synthase, outlines detailed experimental protocols for its synthesis and quantitative analysis, and explores its known and potential metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.

Discovery and History

The scientific journey of Carboxymethyl-Coenzyme A (CM-CoA) began not as a naturally occurring metabolite, but as a synthetic molecule designed to probe the mechanisms of enzyme action. Its primary claim to fame lies in its role as a potent and specific inhibitor of citrate synthase, the gatekeeper enzyme of the citric acid cycle.

A seminal 1979 study by Lill, Weigand, and Eggerer was instrumental in characterizing CM-CoA as a structural analog of the enolic form of acetyl-CoA, the natural substrate of citrate synthase.[1] This research established CM-CoA as a powerful tool for studying the conformational changes that occur in citrate synthase during its catalytic cycle.[1] The high affinity of CM-CoA for the enzyme, particularly in the presence of the second substrate, oxaloacetate, provided strong evidence for its function as a transition state analog.[1]

For a considerable period, CM-CoA was primarily viewed through the lens of its utility in enzymology. However, a significant turning point in the understanding of this molecule came with its identification as a natural metabolite in Brassica napus (rapeseed).[2] This discovery, documented in the PubChem database, suggests that CM-CoA has endogenous roles in plant metabolism, moving it beyond the realm of a purely synthetic research compound.[2] The specific pathways of its biosynthesis and degradation in Brassica napus are still areas of active research.

Biochemical Significance: A Potent Inhibitor of Citrate Synthase

The most well-documented role of this compound is its potent and specific inhibition of citrate synthase (EC 2.3.3.1).[1][3] This enzyme catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first committed step of the citric acid cycle.[4]

CM-CoA acts as a competitive inhibitor with respect to acetyl-CoA.[5] Its structure, featuring a carboxymethyl group in place of the acetyl group of the natural substrate, allows it to bind to the active site of citrate synthase.[5] It is proposed to be a transition state analog, mimicking the enol or enolate intermediate of acetyl-CoA that is formed during the catalytic reaction.[1][3]

The binding of CM-CoA to citrate synthase is significantly enhanced in the presence of oxaloacetate, forming a stable ternary complex.[1] This high affinity for the enzyme-oxaloacetate complex is a hallmark of transition state analogs.[1] The study of this inhibition has been crucial in elucidating the "induced fit" mechanism of citrate synthase, where the binding of oxaloacetate causes a conformational change that creates the binding site for acetyl-CoA (or in this case, CM-CoA).[1]

Signaling Pathway: Inhibition of Citrate Synthase

The following diagram illustrates the inhibitory action of this compound on the citrate synthase reaction, a key control point in cellular metabolism.

Caption: Inhibition of Citrate Synthase by this compound.

Quantitative Data

The inhibitory potency of this compound on citrate synthase has been quantified through binding studies. The dissociation constants (Ks) provide a measure of the affinity of the inhibitor for the enzyme.

| Enzyme Source | Ligand | Condition | Dissociation Constant (Ks) | Reference |

| Pig Heart Citrate Synthase | This compound | Binary Complex (Enzyme-Inhibitor) | 230 µM | [1] |

| Pig Heart Citrate Synthase | This compound | Ternary Complex (Enzyme-Oxaloacetate-Inhibitor) | 0.07 µM | [1] |

| E. coli Citrate Synthase | This compound | - | Inhibitory | [3] |

Experimental Protocols

Chemical Synthesis of Carboxymethyl-Coenzyme A

This protocol is adapted from established methods for the synthesis of other acyl-CoA esters and is expected to yield this compound.

Materials:

-

Coenzyme A, free acid (CoASH)

-

Iodoacetic acid or Bromoacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol

-

Diethyl ether

-

Inert gas (Argon or Nitrogen)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Preparation of the Carboxymethylating Agent: In a reaction vessel under an inert atmosphere, dissolve iodoacetic acid or bromoacetic acid in a minimal amount of methanol.

-

Reaction with Coenzyme A: In a separate vessel, dissolve Coenzyme A (free acid) in deoxygenated water and adjust the pH to approximately 8.0 with a dilute NaOH solution.

-

Slowly add the methanolic solution of the carboxymethylating agent to the Coenzyme A solution with constant stirring.

-

Maintain the pH of the reaction mixture at 8.0 by the dropwise addition of dilute NaOH.

-

Monitor the reaction progress by checking for the disappearance of free thiol groups using a suitable method (e.g., Ellman's reagent).

-

Once the reaction is complete, acidify the mixture to pH 4.0 with dilute HCl.

-

Purification: Purify the this compound from the reaction mixture using reversed-phase HPLC. A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.

-

Collect the fractions containing the product, which can be identified by its characteristic UV absorbance at 260 nm.

-

Lyophilize the purified fractions to obtain this compound as a stable powder.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Quantitative Analysis of Carboxymethyl-Coenzyme A by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of this compound in biological or experimental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Sample containing this compound

-

Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar acyl-CoA)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

For cellular or tissue samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

-

LC Separation:

-

Inject the reconstituted sample onto a reversed-phase C18 column.

-

Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Optimize the gradient to achieve good separation of this compound from other matrix components.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification.

-

Optimize the precursor ion (the [M+H]+ of this compound) and a specific product ion for the MRM transition.

-

Develop a calibration curve using known concentrations of a this compound standard.

-

-

Data Analysis:

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Metabolic Pathways

Interaction with the Citric Acid Cycle

As established, the primary known metabolic interaction of this compound is its inhibition of citrate synthase, thereby impacting the flux through the citric acid cycle. This interaction is of significant interest in the study of metabolic regulation and as a potential target for therapeutic intervention.

Potential Role in Brassica napus

The discovery of this compound as a metabolite in Brassica napus implies the existence of specific enzymatic machinery for its synthesis and degradation in this organism.[2] While the exact pathways are yet to be fully elucidated, its structure suggests potential connections to several metabolic processes.

-

Glyoxylate Cycle: The carboxymethyl moiety is structurally related to glyoxylate. It is conceivable that CM-CoA could be involved in pathways related to the glyoxylate cycle, which is prominent in plants and allows for the net conversion of fats into carbohydrates.

-

Detoxification: Coenzyme A is known to be involved in the detoxification of xenobiotics by forming CoA thioesters.[4] It is possible that carboxymethyl groups, arising from various metabolic or environmental sources, are "activated" by ligation to CoA for further metabolism or sequestration.

-

Specialized Metabolism: Plants are known for their vast array of specialized metabolic pathways. CM-CoA could be an intermediate in the biosynthesis of a specific natural product in Brassica napus.

The following diagram illustrates the central role of Coenzyme A and the known and potential metabolic context of this compound.

Caption: Known and potential metabolic roles of this compound.

Conclusion

Carboxymethyl-Coenzyme A has evolved from a synthetic tool for enzymologists to a molecule of potential physiological relevance. Its well-characterized interaction with citrate synthase continues to provide valuable insights into enzyme mechanisms and regulation. The discovery of its natural occurrence in Brassica napus has opened up exciting new research directions aimed at understanding its biosynthesis, degradation, and functional role in plant metabolism. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted nature of this intriguing Coenzyme A derivative. Further investigation into the enzymology of CM-CoA in plants will undoubtedly reveal new and important aspects of its biochemistry.

References

- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxymethyl-coenzyme A | C23H38N7O18P3S | CID 444878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The binding of propionyl-CoA and this compound to Escherichia coli citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of coenzyme A metabolism and its role in cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solved 1. The compound this compound (shown below) is a | Chegg.com [chegg.com]

An In-depth Technical Guide on Carboxymethyl-CoA as a Citrate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrate synthase (CS) is a pivotal enzyme in cellular metabolism, catalyzing the first committed step of the citric acid cycle (or Krebs cycle): the condensation of acetyl-coenzyme A (acetyl-CoA) and oxaloacetate to form citrate.[1] Given its crucial role in energy production, citrate synthase is a potential target for therapeutic intervention in various diseases. The study of its inhibitors is therefore of significant interest.

This technical guide provides a comprehensive overview of Carboxymethyl-Coenzyme A (Carboxymethyl-CoA) as a potent and specific inhibitor of citrate synthase. This compound is recognized as a transition-state analog of the enolic form of acetyl-CoA, the reaction intermediate.[2] This document will delve into the mechanism of citrate synthase action, the specifics of its inhibition by this compound, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.

The Catalytic Mechanism of Citrate Synthase

Citrate synthase is a homodimeric enzyme with an active site located in a cleft between its two domains.[1] The catalytic mechanism involves an ordered sequential binding of the substrates, with oxaloacetate binding first, which induces a conformational change in the enzyme, creating a high-affinity binding site for acetyl-CoA.[3] The key catalytic residues in the active site are Asp375 , His274 , and His320 .[1]

The reaction proceeds through the following key steps:

-

Enolization of Acetyl-CoA: The carboxylate side chain of Asp375 acts as a general base to abstract a proton from the methyl group of acetyl-CoA, forming a reactive enolate intermediate. His274 acts as a general acid to donate a proton to the carbonyl oxygen of acetyl-CoA, stabilizing the enol form.[1]

-

Nucleophilic Attack: The enolate of acetyl-CoA then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate. His320, acting as a general acid, donates a proton to the carbonyl oxygen of oxaloacetate.[4]

-

Formation of Citryl-CoA: This results in the formation of the intermediate, (S)-citryl-CoA.

-

Thioester Hydrolysis: A water molecule, activated by a catalytic residue, hydrolyzes the thioester bond of citryl-CoA, releasing citrate and Coenzyme A.

This compound: A Transition-State Analog Inhibitor

This compound is a potent inhibitor of citrate synthase that acts as a structural analog of the enolic intermediate of acetyl-CoA.[2] Its structure allows it to bind tightly to the active site, preventing the binding and/or turnover of the natural substrate, acetyl-CoA.

Mechanism of Competitive Inhibition

This compound exhibits competitive inhibition with respect to acetyl-CoA.[5] It binds to the same active site on the citrate synthase enzyme that acetyl-CoA would normally occupy. The carboxyl group of this compound mimics the enolate oxygen of the transition state, allowing it to form strong interactions with the active site residues that would typically stabilize the transition state.

Molecular Interactions in the Active Site

The high affinity of this compound for citrate synthase is due to its ability to form specific and strong interactions with the key catalytic residues in the active site. The carboxyl group of this compound is positioned to interact with His274 and Asp375 , mimicking the hydrogen bonding network that stabilizes the enolate intermediate of acetyl-CoA during catalysis.[4] The rest of the Coenzyme A moiety occupies the CoA binding pocket, further strengthening the interaction.

Quantitative Data on Inhibition

| Complex | Dissociation Constant (Ks) | Reference |

| Binary Complex (Citrate Synthase + this compound) | 230 µM | [2] |

| Ternary Complex (Citrate Synthase + Oxaloacetate + this compound) | 0.07 µM | [2] |

The significantly lower Ks value for the ternary complex indicates that the binding of oxaloacetate dramatically increases the affinity of the enzyme for this compound, a characteristic feature of the ordered sequential mechanism of citrate synthase.[2][3]

Experimental Protocols

Synthesis of this compound

-

Mixed Anhydride Method: Activation of the carboxylic acid (in this case, carboxymethyl group) with a chloroformate, followed by reaction with the free thiol of Coenzyme A.

-

Carbodiimide Coupling: Using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the thioester bond between the carboxylic acid and Coenzyme A.

-

Enzymatic Synthesis: Utilizing promiscuous acyl-CoA synthetases that can accept a range of carboxylic acids as substrates.

For the specific synthesis of this compound, a chemoenzymatic approach could be employed, where a synthetic precursor is converted to the final product using enzymes of the CoA biosynthetic pathway.[6]

Citrate Synthase Activity Assay

A common method to measure citrate synthase activity is a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This assay measures the rate of Coenzyme A (CoA-SH) production, which reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.1)

-

DTNB solution (e.g., 10 mM in Tris-HCl buffer)

-

Acetyl-CoA solution (e.g., 10 mM in water)

-

Oxaloacetate solution (e.g., 10 mM in water, freshly prepared)

-

Purified citrate synthase or cell/mitochondrial lysate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and Acetyl-CoA.

-

Add Enzyme: Add the sample containing citrate synthase (purified enzyme or lysate) to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the oxaloacetate solution.

-

Measure Absorbance: Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode. The rate of increase in absorbance is proportional to the citrate synthase activity.

Determination of Inhibitory Activity of this compound

To determine the inhibitory effect of this compound, the citrate synthase activity assay is performed in the presence of varying concentrations of the inhibitor.

Procedure:

-

Prepare Inhibitor Solutions: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay with Inhibitor: Perform the citrate synthase activity assay as described above, but with the addition of the different concentrations of this compound to the reaction mixture before the addition of the enzyme.

-

Vary Substrate Concentration: To determine the mode of inhibition (e.g., competitive), the assay should be repeated with varying concentrations of acetyl-CoA while keeping the concentration of this compound constant.

-

Data Analysis: Plot the reaction rates against the substrate concentrations in the presence and absence of the inhibitor. Lineweaver-Burk or other kinetic plots can be used to determine the type of inhibition and to calculate the inhibition constant (Ki).

Conclusion and Future Directions

This compound serves as a valuable tool for studying the mechanism and active site of citrate synthase. Its characterization as a transition-state analog provides critical insights into the catalytic process. While quantitative data on its inhibitory potency (IC50, Ki) is not widely reported, its high affinity, particularly in the presence of oxaloacetate, underscores its effectiveness as an inhibitor.

Future research could focus on:

-

Detailed Kinetic Characterization: A thorough determination of the IC50 and Ki values of this compound would provide a more complete understanding of its inhibitory power.

-

Structural Studies: High-resolution crystal structures of citrate synthase in complex with this compound and oxaloacetate would provide a detailed atomic-level view of the molecular interactions responsible for its high-affinity binding.

-

Development of Novel Inhibitors: The structure of this compound can serve as a scaffold for the design and synthesis of new, even more potent and selective inhibitors of citrate synthase, which could have therapeutic applications.

-

Elucidation of a Detailed Synthesis Protocol: The development and publication of a robust and accessible synthesis protocol for this compound would greatly benefit the research community.

References

- 1. Citrate synthase activity [protocols.io]

- 2. abcam.com [abcam.com]

- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lornajane.net [lornajane.net]

- 5. The binding of propionyl-CoA and this compound to Escherichia coli citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Carboxymethyl-CoA in Metabolic Crossroads: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-CoA (CM-CoA) is a pivotal, yet often overlooked, thioester intermediate situated at the intersection of several critical metabolic pathways. While structurally simple, its functions are diverse, ranging from the intricate anaerobic degradation of environmental pollutants to the complex metabolism of xenobiotics, including widely used pharmaceuticals. This technical guide provides an in-depth exploration of the formation, enzymatic processing, and metabolic fate of this compound. We will delve into its significant role as a potent enzyme inhibitor, its involvement in microbial catabolism, and its implications in drug metabolism and toxicology. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development.

Introduction: The Significance of this compound

Coenzyme A (CoA) and its thioester derivatives are fundamental to cellular metabolism, acting as carriers for acyl groups in a vast array of biochemical reactions.[1] this compound, the thioester of carboxymethylated Coenzyme A, emerges as a key player in specific metabolic contexts. Its significance stems from several key areas:

-

Enzyme Inhibition: CM-CoA is a well-characterized, potent inhibitor of citrate synthase, the gatekeeper enzyme of the tricarboxylic acid (TCA) cycle. This inhibitory action has implications for the regulation of central carbon metabolism.

-

Microbial Degradation Pathways: In anaerobic bacteria, CM-CoA is a crucial intermediate in the degradation of complex aromatic compounds, such as naphthalene. This highlights its importance in bioremediation and understanding microbial contributions to the carbon cycle.

-

Xenobiotic Metabolism: A growing body of evidence indicates that various xenobiotic carboxylic acids, including common drugs and herbicides, are bioactivated to their corresponding CoA thioesters. This process can lead to the formation of CM-CoA or structurally related intermediates, with significant toxicological implications.[2][3][4]

This guide will systematically explore these facets of CM-CoA metabolism, providing the technical details necessary for advanced research and development.

This compound in Endogenous Metabolism: Inhibition of Citrate Synthase

One of the most well-documented roles of this compound is its potent competitive inhibition of citrate synthase. By mimicking the transition state of the acetyl-CoA substrate, CM-CoA binds tightly to the enzyme's active site, effectively blocking the entry point to the TCA cycle.

Quantitative Data: Inhibition Kinetics

The inhibitory potency of CM-CoA on citrate synthase has been quantified, demonstrating its high affinity for the enzyme, particularly in the presence of the co-substrate oxaloacetate.

| Enzyme | Inhibitor | Substrate | Inhibition Type | K_i / K_s Value (µM) | Source |

| Pig Heart Citrate Synthase | This compound | Acetyl-CoA | Competitive | Ks (binary complex): 230 | [5] |

| Pig Heart Citrate Synthase | This compound | Acetyl-CoA | Competitive | Ks (ternary complex with oxaloacetate): 0.07 | [5] |

Table 1: Inhibition of Citrate Synthase by this compound

The Role of this compound in Anaerobic Naphthalene Degradation

In the absence of oxygen, certain sulfate-reducing bacteria have evolved a sophisticated pathway to break down the polycyclic aromatic hydrocarbon naphthalene. This compound is a key intermediate in this metabolic route.

Metabolic Pathway

The anaerobic degradation of naphthalene is initiated by a carboxylation reaction, followed by CoA ligation and a series of reduction and ring-opening steps. A crucial part of this pathway involves the intramolecular transfer of the CoA moiety, where a derivative of CM-CoA is formed.

Anaerobic degradation pathway of naphthalene highlighting the role of this compound derivatives.

Key Enzymes and Quantitative Data

Two key enzymes, a CoA transferase (ThnP) and acyl-CoA dehydrogenases (ThnO and ThnT), are responsible for the transformation of the CM-CoA-related intermediate.

| Enzyme | Substrate | Apparent K_m (µM) | Source |

| ThnO (Acyl-CoA Dehydrogenase) | (1R,2R)-2-carboxycyclohexylacetyl-CoA | 61.5 |

Table 2: Kinetic Parameter for ThnO in Naphthalene Degradation

This compound in Xenobiotic Metabolism

A significant and growing area of research is the involvement of CoA thioesters in the metabolism of xenobiotics, particularly those containing a carboxylic acid moiety. This bioactivation pathway can lead to the formation of reactive intermediates, including CM-CoA, which have been implicated in drug-induced toxicity.[2][3][4]

General Pathway of Xenobiotic-CoA Formation

Xenobiotic carboxylic acids are activated by acyl-CoA synthetases (ligases) to form their corresponding CoA thioesters. These reactive intermediates can then undergo further metabolic transformations or react with cellular nucleophiles.

General pathway for the formation and fate of xenobiotic-CoA thioesters.

Examples of Xenobiotics Metabolized via CoA Intermediates

Several classes of xenobiotics are known to undergo this metabolic activation:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen is a well-studied example where the (R)-enantiomer is converted to its CoA thioester, a step in its metabolic inversion to the active (S)-enantiomer.[6]

-

Herbicides: Certain aryloxyphenoxypropionate herbicides are metabolized to their CoA esters, which are potent inhibitors of acetyl-CoA carboxylase.[7]

-

Hypolipidemic Agents: Drugs like clofibric acid are activated to their CoA thioesters, which is proposed to be their active form.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and associated enzymes.

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for short-chain acyl-CoA analysis and can be optimized for CM-CoA.[8][9][10]

Objective: To quantify the concentration of this compound in a biological matrix (e.g., tissue homogenate, liver microsomes).

Workflow:

Workflow for the quantification of this compound by LC-MS/MS.

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable ice-cold buffer (e.g., phosphate buffer).

-

Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Neutralize the supernatant with a base (e.g., potassium carbonate).

-

-

Solid Phase Extraction (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the neutralized supernatant onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the acyl-CoAs with a methanol/water mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in an appropriate solvent (e.g., aqueous ammonium acetate).

-

Inject the sample onto a reversed-phase C18 column.

-

Separate the analytes using a gradient of mobile phase A (e.g., water with ammonium acetate) and mobile phase B (e.g., acetonitrile).

-

Detect the eluting compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific parent and daughter ion transitions for CM-CoA will need to be determined using a pure standard.

-

-

Quantification:

-

Prepare a standard curve of known concentrations of a this compound standard.

-

Analyze the standards using the same LC-MS/MS method.

-

Quantify the amount of CM-CoA in the samples by comparing their peak areas to the standard curve.

-

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the activity of acyl-CoA dehydrogenases, such as ThnO, by monitoring the reduction of an artificial electron acceptor.[11][12]

Objective: To determine the activity of an acyl-CoA dehydrogenase using a spectrophotometric method.

Principle: The acyl-CoA dehydrogenase catalyzes the oxidation of the acyl-CoA substrate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

The acyl-CoA substrate (e.g., 2-carboxycyclohexylacetyl-CoA for ThnO)

-

The electron acceptor, DCPIP

-

An intermediate electron carrier, such as phenazine methosulfate (PMS)

-

-

Initiation and Measurement:

-

Equilibrate the reaction mixture at the desired temperature.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the decrease in absorbance at 600 nm (the absorbance maximum of oxidized DCPIP) over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the molar extinction coefficient of DCPIP (ε = 21 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).

-

Express the enzyme activity in units (µmol/min) per milligram of protein.

-

Conclusion and Future Directions

This compound is a metabolite of considerable importance, bridging microbial catabolism, central metabolism, and xenobiotic detoxification. Its role as a potent enzyme inhibitor underscores the need for a deeper understanding of its cellular concentrations and fluxes. The involvement of CM-CoA in the degradation of environmental pollutants presents opportunities for bioremediation strategies. Furthermore, the formation of CM-CoA and related thioesters from xenobiotic carboxylic acids is a critical consideration in drug development and toxicology, as these reactive intermediates can lead to adverse drug reactions.

Future research should focus on:

-

Elucidating the full range of xenobiotics that are metabolized via this compound or similar thioester intermediates.

-

Characterizing the kinetic parameters of the acyl-CoA synthetases responsible for the formation of these xenobiotic-CoA esters.

-

Developing and validating robust analytical methods for the routine quantification of this compound in various biological matrices to better understand its in vivo concentrations and toxicological relevance.

-

Investigating the downstream metabolic fate of this compound and other xenobiotic-CoA thioesters and their impact on cellular function.

A comprehensive understanding of the metabolic pathways involving this compound will provide valuable insights for researchers in diverse fields, from environmental microbiology to pharmaceutical sciences.

References

- 1. A review of xenobiotic acyl CoA thioester formation | Ivory Research [ivoryresearch.com]

- 2. Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 4. researchgate.net [researchgate.net]

- 5. Activation of hypolipidaemic drugs to acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent and stereoselective inhibitors of rat liver acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxymethyl-CoA: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-Coenzyme A (CM-CoA) is a structurally significant analogue of acetyl-CoA, playing a critical role as a potent inhibitor of citrate synthase, the first and rate-limiting enzyme of the citric acid cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of CM-CoA. Detailed experimental protocols for its chemical synthesis, purification by High-Performance Liquid Chromatography (HPLC), and analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are presented. Furthermore, a step-by-step protocol for a citrate synthase inhibition assay utilizing CM-CoA is provided to facilitate research into its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

Carboxymethyl-CoA is a derivative of Coenzyme A where the thiol group is alkylated with a carboxymethyl group. This modification makes it a non-hydrolyzable analogue of the enolate intermediate of acetyl-CoA in the citrate synthase reaction.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetic acid | [1] |

| Molecular Formula | C23H38N7O18P3S | [1] |

| Molecular Weight | 825.6 g/mol | [1] |

| CAS Number | 79955-48-9 | [1] |

| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O | [1] |

| Computed XLogP3 | -5.8 | [1] |

| Hydrogen Bond Donor Count | 10 | [1] |

| Hydrogen Bond Acceptor Count | 25 | [1] |

| Solubility | Soluble in water.[2] Insoluble in most organic solvents like ethanol, ether, and acetone.[2] | Inferred from Coenzyme A properties |

| Stability | Stable in aqueous solution at neutral or alkaline pH. Acidification below pH 5.0 may lead to reduced stability.[3] | Inferred from general properties of similar molecules |

Biological Significance: Inhibition of Citrate Synthase

This compound is a well-characterized competitive inhibitor of citrate synthase with respect to acetyl-CoA.[4] It acts as a transition-state analogue, mimicking the enolic form of acetyl-CoA that is formed during the condensation reaction with oxaloacetate to produce citrate.[4] This potent inhibition effectively blocks the entry of acetyl-CoA into the citric acid cycle, a central pathway in cellular metabolism for energy production. This property makes CM-CoA a valuable tool for studying the kinetics and mechanism of citrate synthase and for investigating the metabolic consequences of its inhibition.

Experimental Protocols

Synthesis of S-Carboxymethyl-CoA

This protocol describes the chemical synthesis of S-Carboxymethyl-CoA from Coenzyme A and iodoacetic acid. The reaction involves the nucleophilic attack of the thiol group of Coenzyme A on the alpha-carbon of iodoacetic acid.

Materials:

-

Coenzyme A (free acid)

-

Iodoacetic acid

-

Sodium bicarbonate (NaHCO3)

-

Deionized water (ddH2O)

-

pH meter

-

Stir plate and stir bar

-

Lyophilizer

Procedure:

-

Dissolve Coenzyme A: Dissolve 10 mg of Coenzyme A in 1 mL of ddH2O in a small glass vial.

-

Adjust pH: While stirring, slowly add a 5% (w/v) solution of sodium bicarbonate to the Coenzyme A solution until the pH reaches 8.0. This deprotonates the thiol group, making it more nucleophilic.

-

Prepare Iodoacetic Acid Solution: In a separate tube, dissolve a 1.5 molar excess of iodoacetic acid in a small volume of ddH2O and adjust the pH to 7.0 with sodium bicarbonate.

-

Reaction: Add the iodoacetic acid solution to the Coenzyme A solution. Let the reaction proceed at room temperature for 2 hours with gentle stirring. Monitor the reaction progress by taking small aliquots and analyzing via HPLC (see section 3.3).

-

Quenching: After 2 hours, the reaction is typically complete. If desired, the reaction can be quenched by adding a small amount of a thiol-containing reagent like dithiothreitol (DTT) to react with any remaining iodoacetic acid.

-

Lyophilization: Freeze the reaction mixture in liquid nitrogen and lyophilize to obtain the crude this compound product as a powder.

Purification of this compound by HPLC

This protocol outlines the purification of the synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ddH2O

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound sample

-

Fraction collector

Procedure:

-

Sample Preparation: Reconstitute the lyophilized crude this compound in a small volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Method:

-

Set the column temperature to 25 °C.

-

Set the UV detection wavelength to 260 nm (for the adenine base of CoA).

-

Equilibrate the column with 100% Mobile Phase A.

-

Inject the sample.

-

Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

-

Monitor the chromatogram for the elution of the product peak. This compound is expected to elute later than unreacted Coenzyme A due to the increased hydrophobicity.

-

-

Fraction Collection: Collect the fractions corresponding to the major product peak.

-

Solvent Evaporation: Combine the collected fractions and remove the acetonitrile using a rotary evaporator or a centrifugal vacuum concentrator.

-

Lyophilization: Lyophilize the remaining aqueous solution to obtain purified this compound.

Analysis of this compound by LC-MS/MS

This protocol provides a method for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Materials:

-

LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer coupled to an HPLC system)

-

C18 reverse-phase column suitable for LC-MS

-

Mobile Phase A: 0.1% Formic acid in ddH2O

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Purified this compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in Mobile Phase A.

-

LC Method: Use a similar gradient as in the purification step, but with a faster flow rate and shorter run time suitable for analytical purposes.

-

MS/MS Method:

-

Operate the mass spectrometer in positive ion mode.

-

Perform a full scan (MS1) to identify the [M+H]+ ion of this compound (expected m/z around 826.13).

-

Perform a product ion scan (MS2) of the parent ion to obtain a characteristic fragmentation pattern. Key fragments would include the adenosine diphosphate moiety and fragments of the pantothenic acid and carboxymethyl-cysteamine portions.

-

For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using specific parent-to-fragment ion transitions.

-

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Parent Ion [M+H]+ | ~826.13 m/z |

| Key Fragment Ions | Adenosine diphosphate fragment, pantetheine fragment, carboxymethyl-cysteamine fragment. |

Citrate Synthase Inhibition Assay

This protocol describes a kinetic assay to determine the inhibitory activity of this compound on citrate synthase. The assay measures the rate of Coenzyme A release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.[5][6]

Materials:

-

Citrate synthase enzyme

-

Acetyl-CoA

-

Oxaloacetate

-

This compound (inhibitor)

-

DTNB solution (in buffer)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Spectrophotometer or plate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of acetyl-CoA, oxaloacetate, DTNB, and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate or cuvette, prepare the following reaction mixtures:

-

Control (no inhibitor): Assay buffer, citrate synthase, acetyl-CoA, and DTNB.

-

Inhibitor: Assay buffer, citrate synthase, acetyl-CoA, DTNB, and varying concentrations of this compound.

-

-

Initiate Reaction: Start the reaction by adding oxaloacetate to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).[5]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each condition.

-

Plot the reaction velocity against the substrate (acetyl-CoA) concentration for each inhibitor concentration.

-

Use non-linear regression analysis to fit the data to an appropriate enzyme inhibition model (e.g., competitive inhibition) to determine the inhibition constant (Ki).

-

Conclusion

This technical guide provides a detailed resource for researchers working with this compound. The information on its chemical structure, properties, and its role as a specific inhibitor of citrate synthase, combined with the detailed experimental protocols, will facilitate further investigation into its biological functions and potential as a modulator of cellular metabolism. The provided methodologies for synthesis, purification, and analysis offer a practical framework for obtaining and characterizing this important research compound.

References

- 1. Carboxymethyl-coenzyme A | C23H38N7O18P3S | CID 444878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coenzyme A [drugfuture.com]

- 3. Carboxymethyl cellulose | 9000-11-7 [chemicalbook.com]

- 4. The binding of propionyl-CoA and this compound to Escherichia coli citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencellonline.com [sciencellonline.com]

- 6. bioassaysys.com [bioassaysys.com]

Carboxymethyl-CoA: A Transition State Analog for Mechanistic Enzymology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-Coenzyme A (CM-CoA) is a powerful tool in biochemistry and drug discovery, primarily recognized for its role as a transition state analog inhibitor of citrate synthase. By mimicking the enolate intermediate of acetyl-CoA, CM-CoA provides valuable insights into the catalytic mechanism of this crucial metabolic enzyme. This technical guide offers a comprehensive overview of CM-CoA, including its synthesis, its well-documented inhibitory effects on citrate synthase, and its potential interactions with other CoA-utilizing enzymes. Detailed experimental protocols, quantitative inhibition data, and visualizations of relevant metabolic pathways are provided to facilitate further research and application of this important molecule.

Introduction

Transition state analogs are stable molecules that structurally and electronically resemble the transient, high-energy transition state of an enzyme-catalyzed reaction. By binding to the enzyme with much higher affinity than the substrate, these analogs act as potent and specific inhibitors. Carboxymethyl-CoA (CM-CoA) is a classic example of a transition state analog, designed to mimic the enolic form of acetyl-CoA, a key intermediate in the reaction catalyzed by citrate synthase.[1] This guide delves into the core principles of CM-CoA as a transition state analog, providing the necessary technical details for its application in research and drug development.

Synthesis of S-Carboxymethyl-Coenzyme A

General Chemoenzymatic Synthesis Protocol

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Coenzyme A, lithium salt

-

Bromoacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Acyl-CoA synthetase or a promiscuous ligase

-

ATP, MgCl2

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvents (e.g., Dichloromethane, Dimethylformamide)

-

Solid-phase extraction (SPE) cartridges for purification

-

High-performance liquid chromatography (HPLC) system for analysis and purification

Methodology:

-

Activation of Carboxymethyl Group:

-

Dissolve bromoacetic acid and N-Hydroxysuccinimide (NHS) in an appropriate organic solvent (e.g., DMF).

-

Add a coupling agent like DCC in a dropwise manner while stirring at 0°C.

-

Allow the reaction to proceed for several hours at room temperature to form the NHS-ester of bromoacetic acid.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Remove the dicyclohexylurea byproduct by filtration.

-

-

Thioesterification with Coenzyme A:

-

Dissolve Coenzyme A lithium salt in a suitable aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the activated bromoacetyl-NHS ester to the Coenzyme A solution.

-

The reaction proceeds via nucleophilic attack of the thiol group of Coenzyme A on the activated carboxyl group.

-

Monitor the formation of S-carboxymethyl-CoA using HPLC.

-

-

Purification:

-

Purify the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted starting materials and byproducts.

-

Further purify the S-carboxymethyl-CoA by preparative HPLC.

-

Lyophilize the purified fractions to obtain S-carboxymethyl-CoA as a stable powder.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized S-carboxymethyl-CoA using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

This compound as an Inhibitor of Citrate Synthase

Citrate synthase is the first and rate-limiting enzyme of the tricarboxylic acid (TCA) cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. CM-CoA is a potent competitive inhibitor of citrate synthase with respect to acetyl-CoA.

Mechanism of Inhibition

CM-CoA acts as a structural analog of the enolic transition state of acetyl-CoA. The enzyme stabilizes this transition state, and by mimicking it, CM-CoA binds with very high affinity to the active site. This high-affinity binding is particularly pronounced in the presence of the second substrate, oxaloacetate, forming a stable ternary complex.

Quantitative Inhibition Data

The inhibitory potency of this compound against citrate synthase has been quantified, demonstrating its high affinity for the enzyme, especially in the presence of oxaloacetate.

| Enzyme Complex | Dissociation Constant (Ks) | Reference |

| Binary Complex: Citrate Synthase - CM-CoA | 230 µM | [1] |

| Ternary Complex: Citrate Synthase - Oxaloacetate - CM-CoA | 0.07 µM | [1] |

Table 1: Dissociation Constants for this compound with Pig Heart Citrate Synthase.

Experimental Protocol: Citrate Synthase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on citrate synthase activity. The assay is based on the reaction of the free thiol group of Coenzyme A, released during the reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

Materials:

-

Citrate synthase enzyme

-

Acetyl-CoA

-

Oxaloacetate

-

This compound (inhibitor)

-

DTNB solution (in buffer)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.1)

-

Spectrophotometer capable of reading at 412 nm

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, DTNB, and acetyl-CoA.

-

For the inhibition assay, add varying concentrations of this compound to different cuvettes.

-

Include a control cuvette with no inhibitor.

-

-

Enzyme Addition and Reaction Initiation:

-

Add the citrate synthase enzyme to the reaction mixture and mix gently.

-

Initiate the reaction by adding oxaloacetate.

-

-

Data Acquisition:

-

Immediately start monitoring the increase in absorbance at 412 nm over time.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance per minute) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay at different substrate (acetyl-CoA) concentrations and create a Lineweaver-Burk or Dixon plot.

-

Potential Inhibition of Other CoA-Utilizing Enzymes

Given its structural similarity to acetyl-CoA, this compound has the potential to inhibit other enzymes that utilize acetyl-CoA or other short-chain acyl-CoAs as substrates.

Malate Synthase

Experimental Protocol: Malate Synthase Inhibition Assay

A similar spectrophotometric assay to that of citrate synthase can be used to investigate the potential inhibition of malate synthase by this compound.

Materials:

-

Malate synthase enzyme

-

Acetyl-CoA

-

Glyoxylate

-

This compound (inhibitor)

-

DTNB solution

-

Assay buffer (e.g., 50 mM Imidazole buffer, pH 8.0, containing 10 mM MgCl2)

-

Spectrophotometer

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA. Add varying concentrations of this compound for the inhibition study.

-

Enzyme Addition and Reaction Initiation: Add malate synthase to the mixture, and initiate the reaction with glyoxylate.

-

Data Acquisition: Monitor the increase in absorbance at 412 nm over time.

-

Data Analysis: Analyze the data as described for the citrate synthase inhibition assay to determine inhibitory parameters.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways in which the target enzymes of this compound are involved, as well as the experimental workflows, can aid in understanding its mechanism of action and in designing experiments.

Tricarboxylic Acid (TCA) Cycle

Caption: The Tricarboxylic Acid (TCA) Cycle with the inhibitory action of this compound on Citrate Synthase.

Glyoxylate Cycle

References

Carboxymethyl-CoA: An Inhibitor, Not an Intermediate, of the Citric Acid Cycle

Contrary to the inquiry's premise, Carboxymethyl-CoA (CM-CoA) is not a participant in the citric acid cycle. Instead, biochemical research identifies it as a competitive inhibitor of citrate synthase, the enzyme that catalyzes the cycle's first committed step. This guide clarifies the actual role of CM-CoA in relation to the citric acid cycle and provides an overview of the cycle's true intermediates.

The citric acid cycle, also known as the Krebs or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway that generates energy through the oxidation of acetyl-CoA.[1] This cycle is a series of eight enzymatic reactions that take place in the mitochondrial matrix of eukaryotic cells and the cytosol of prokaryotes.[2]

The Established Intermediates of the Citric Acid Cycle:

The core components of the citric acid cycle are well-established. The cycle begins when acetyl-CoA transfers its two-carbon acetyl group to the four-carbon molecule oxaloacetate, forming the six-carbon molecule citrate.[1] Through the subsequent seven steps, citrate is progressively oxidized, losing two carbon atoms as carbon dioxide and regenerating oxaloacetate to continue the cycle.[1][2]

The key intermediates of the citric acid cycle are:

-

Citrate

-

Isocitrate

-

α-Ketoglutarate

-

Succinyl-CoA

-

Succinate

-

Fumarate

-

Malate

-

Oxaloacetate

The Role of this compound as a Citrate Synthase Inhibitor

This compound is recognized in scientific literature as an analogue of acetyl-CoA. Due to its structural similarity, it can bind to the active site of citrate synthase, the enzyme that normally binds acetyl-CoA and oxaloacetate to initiate the citric acid cycle.[3] However, because of its different chemical structure, this compound cannot undergo the condensation reaction with oxaloacetate.

This binding action of this compound competitively inhibits the enzyme, preventing acetyl-CoA from binding and thereby halting the citric acid cycle at its entry point.[3][4] Research has shown that this compound acts as a presumptive transition state analogue of acetyl-CoA with pig heart citrate synthase and inhibits the native enzyme from E. coli.[3]

Due to the fact that this compound is not an intermediate of the citric acid cycle, the requested data on its quantitative presence, associated experimental protocols for its turnover, and signaling pathways involving it within this cycle do not exist.

To illustrate the correct pathway and the point of inhibition, the following diagrams are provided.

Figure 1. A simplified diagram of the canonical Citric Acid Cycle, showing the progression of established intermediates.

Figure 2. Logical relationship illustrating the competitive inhibition of Citrate Synthase by this compound.

References

Technical Guide: The Interaction of Carboxymethyl-CoA with Escherichia coli Citrate Synthase

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrate synthase (CS) is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. In Escherichia coli, this enzyme is a key regulatory point in central metabolism. Understanding its inhibition is vital for both metabolic engineering and potential antimicrobial drug development. This document provides a comprehensive technical overview of the interaction between E. coli citrate synthase and Carboxymethyl-Coenzyme A (CM-CoA), a potent inhibitor and transition-state analog. We present quantitative binding data, detailed experimental protocols for characterization, and visual diagrams of the underlying biochemical pathways and experimental workflows.

Mechanism of E. coli Citrate Synthase and Inhibition by CM-CoA

E. coli citrate synthase is a type II CS, typically forming a hexameric structure, and is allosterically inhibited by NADH.[1][2] The catalytic mechanism follows an ordered sequential model where oxaloacetate must bind first. This binding induces a significant conformational change, shifting the enzyme from an "open" to a "closed" state, which in turn forms the binding site for acetyl-CoA.[3][4]

Carboxymethyl-CoA is a structural analog of the enol/enolate intermediate of acetyl-CoA formed during the condensation reaction.[5][6] Due to this resemblance, it acts as a potent transition-state analog inhibitor.[5] The native E. coli enzyme is strongly inhibited by CM-CoA.[7] The inhibition is significantly enhanced in the presence of oxaloacetate, as CM-CoA binds with much higher affinity to the enzyme-oxaloacetate complex than to the free enzyme.[5] This is characteristic of transition-state analog binding, stabilizing the enzyme in its closed, catalytic conformation.

Interestingly, studies on engineered variants of E. coli CS have shown that CM-CoA can also bind to the allosteric NADH-binding site, highlighting complex regulatory interactions.[1] Furthermore, mutations in the active site, such as D362E in E. coli CS, can abolish or significantly reduce the inhibitory effect of CM-CoA.[7]

Quantitative Data: CM-CoA Inhibition of Citrate Synthase

The following table summarizes the quantitative data on the binding affinity of this compound to citrate synthase. While the specific study was not performed on the E. coli enzyme, it utilized CM-CoA as a transition-state analogue and provides the most precise values available, illustrating the dramatic increase in affinity upon formation of the ternary complex.[5]

| Complex Formed | Ligand | Dissociation Constant (Ks) | Reference |

| Binary Complex (Enzyme-Inhibitor) | This compound | 230 µM | [5] |

| Ternary Complex (Enzyme-Oxaloacetate-Inhibitor) | This compound | 0.07 µM | [5] |

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental approaches discussed in this guide.

References

- 1. Enzyme-substrate complexes of allosteric citrate synthase: evidence for a novel intermediate in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Citrate synthase family - Wikipedia [en.wikipedia.org]

- 3. Citrate Synthase - Proteopedia, life in 3D [proteopedia.org]

- 4. CITRATE SYNTHASE: Structure, Control, and Mechanism | Annual Reviews [annualreviews.org]

- 5. Evidence from inhibitor studies for conformational changes of citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. The binding of propionyl-CoA and this compound to Escherichia coli citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Effects of Carboxymethyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-Coenzyme A (CM-CoA) is a structurally significant analogue of acetyl-CoA. While its broader physiological roles remain an area of active investigation, its primary and most well-documented effect is the potent and specific inhibition of citrate synthase, the pace-making enzyme of the citric acid cycle. This technical guide provides a comprehensive overview of the current understanding of CM-CoA's effects, focusing on its mechanism of action as a transition state analogue inhibitor. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved biochemical pathways to support further research and potential therapeutic development.

Introduction to Carboxymethyl-CoA

Carboxymethyl-Coenzyme A is an S-alkyl-CoA derivative characterized by a carboxymethyl group attached to the sulfur atom of Coenzyme A. Its structure bears a strong resemblance to the enolic or carbanionic intermediate of acetyl-CoA formed during the citrate synthase reaction. This structural mimicry is the basis for its primary known biological function: acting as a powerful competitive inhibitor of citrate synthase (EC 2.3.3.1).[1][2][3][4] It has also been identified as a metabolite in Brassica napus (rapeseed), though its specific function in plants is not yet fully elucidated.

Core Effect: Inhibition of Citrate Synthase

The most significant and studied effect of CM-CoA is its role as an inhibitor of citrate synthase, the enzyme that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. This is the first committed step of the citric acid cycle, a central pathway in cellular metabolism.

Mechanism of Action: A Transition State Analogue

CM-CoA functions as a "transition state analogue." In the citrate synthase reaction, the acetyl-CoA methyl group is deprotonated to form a transient, high-energy enol or enolate intermediate, which then attacks oxaloacetate.[2][5] CM-CoA is structurally analogous to this unstable intermediate.[1][2] Its high affinity for the enzyme's active site is derived from the principle that enzymes have the highest affinity for the transition state of the reaction they catalyze. By binding tightly to the active site, CM-CoA competitively blocks the binding of acetyl-CoA, thereby halting the catalytic cycle.[2][3][4]

Studies have shown that the binding of CM-CoA, particularly in the presence of oxaloacetate, induces a significant conformational change in citrate synthase, which is crucial for understanding the enzyme's catalytic mechanism.[1]

Differential Inhibition

The inhibitory potency of CM-CoA can vary between different forms of citrate synthase. For example, while it effectively inhibits the native citrate synthase from E. coli, a catalytically active aspartate mutant (D362E) of the enzyme shows minimal to no inhibition.[6] This suggests that the active site of the E. coli enzyme is more sterically restricted compared to the well-studied pig heart citrate synthase, and that specific amino acid residues are critical for the binding of this inhibitor.[6]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of CM-CoA on citrate synthase has been quantified through kinetic studies. The data highlights a dramatically increased affinity for the enzyme when the co-substrate, oxaloacetate, is also present.

| Parameter | Value | Enzyme Source | Notes |

| Affinity vs. Acetyl-CoA | ~100-fold higher | Pig Heart | Demonstrates its potency as a transition state analogue.[1] |

| K_s (Binary Complex) | 230 µM | Pig Heart | Dissociation constant for the CM-CoA-Enzyme complex.[1] |

| K_s (Ternary Complex) | 0.07 µM | Pig Heart | Dissociation constant for the CM-CoA-Oxaloacetate-Enzyme complex, indicating a significant increase in binding affinity.[1] |

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the citrate synthase reaction pathway and the mechanism of competitive inhibition by this compound.

References

- 1. Evidence from inhibitor studies for conformational changes of citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. askfilo.com [askfilo.com]

- 4. Solved 1. The compound this compound (shown below) is a | Chegg.com [chegg.com]

- 5. Citrate synthase - Wikipedia [en.wikipedia.org]

- 6. The binding of propionyl-CoA and this compound to Escherichia coli citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxymethyl-CoA: A Technical Guide to its Role in Acetyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxymethyl-coenzyme A (CM-CoA) is a structurally significant analog of acetyl-CoA that serves as a powerful tool in the study of acetyl-CoA metabolism. This technical guide provides an in-depth analysis of CM-CoA's relevance, particularly its well-documented inhibitory effects on citrate synthase, a key enzyme in the citric acid cycle. Furthermore, this guide explores the potential for CM-CoA to influence other acetyl-CoA-dependent pathways, with a specific focus on fatty acid biosynthesis via acetyl-CoA carboxylase (ACC). Detailed experimental protocols for the synthesis of CM-CoA and for robust enzymatic assays are provided to facilitate further research in this area. Signaling pathways and experimental workflows are visually represented to enhance understanding of the complex metabolic interplay. This document is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and utilize CM-CoA as a metabolic probe and potential therapeutic lead.

Introduction

Acetyl-coenzyme A (acetyl-CoA) is a central metabolic intermediate, participating in a vast array of biochemical reactions, from energy production in the citric acid cycle to the synthesis of fatty acids, steroids, and neurotransmitters. Given its pivotal role, the enzymes that utilize acetyl-CoA are critical targets for therapeutic intervention in various metabolic diseases, cancers, and neurodegenerative disorders. The study of these enzymes often relies on the use of substrate analogs that can act as inhibitors or probes of enzyme mechanism.

Carboxymethyl-coenzyme A (CM-CoA) is an S-alkyl-CoA derivative that acts as a potent competitive inhibitor of citrate synthase, the enzyme that catalyzes the first committed step of the citric acid cycle.[1] It is considered a transition state analog of the enolate intermediate of acetyl-CoA formed during the citrate synthase reaction.[2] This guide will delve into the quantitative aspects of this inhibition and provide the necessary experimental details to study this interaction.

Carboxymethyl-CoA: Structure and Synthesis

This compound is characterized by the substitution of the acetyl group of acetyl-CoA with a carboxymethyl group. This seemingly minor alteration has profound effects on its biochemical activity, transforming it from a substrate to a potent enzyme inhibitor.

Chemical Structure

Below is a diagram illustrating the chemical structure of this compound.

Caption: Figure 1. Chemical Structure of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of Coenzyme A (CoA) with an excess of iodoacetic acid. The following protocol is adapted from methods used for the S-carboxymethylation of cysteine.

Materials:

-

Coenzyme A (lithium salt)

-

Iodoacetic acid

-

Sodium bicarbonate

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Nitrogen gas

-

Sephadex G-10 or equivalent size-exclusion chromatography column

-

Lyophilizer

Procedure:

-

Preparation of Reactants:

-

Dissolve Coenzyme A in deoxygenated, deionized water to a final concentration of 10 mM. This should be done under a stream of nitrogen to prevent oxidation of the thiol group.

-

Prepare a 1 M solution of iodoacetic acid in deionized water. Neutralize this solution to approximately pH 7.0 with sodium bicarbonate.

-

Prepare a 0.5 M sodium bicarbonate buffer, pH 8.0.

-

-

Reaction:

-

In a light-protected vessel, combine the Coenzyme A solution with an equal volume of the 0.5 M sodium bicarbonate buffer.

-